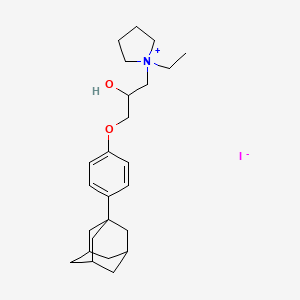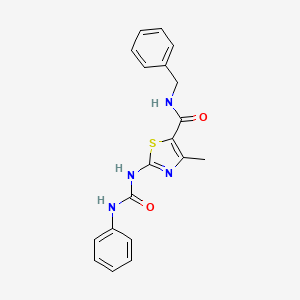
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a thiophen-3-ylmethyl group, and a trifluoroethyl group attached to an acetamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and materials science.
Méthodes De Préparation
The synthesis of 2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenating agent to form 2-fluorophenoxy halide.
Introduction of the thiophen-3-ylmethyl group: The 2-fluorophenoxy halide is then reacted with thiophen-3-ylmethylamine under suitable conditions to introduce the thiophen-3-ylmethyl group.
Attachment of the trifluoroethyl group: The resulting intermediate is further reacted with 2,2,2-trifluoroethylamine to attach the trifluoroethyl group.
Formation of the acetamide backbone: Finally, the compound is subjected to acylation using acetic anhydride or a similar reagent to form the acetamide backbone.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group. Common reagents for these reactions include nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the synthesis or degradation of key biomolecules. Additionally, it may bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide can be compared with other similar compounds, such as:
2-(2-fluorophenoxy)-N-(thiophen-2-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide: This compound differs in the position of the thiophenyl group, which may result in variations in its chemical reactivity and biological activity.
2-(2-chlorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide: The substitution of fluorine with chlorine in the phenoxy group can lead to differences in electronic properties and reactivity.
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)propionamide: The presence of a propionamide group instead of an acetamide group can influence the compound’s solubility and interaction with biological targets.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO2S/c16-12-3-1-2-4-13(12)22-8-14(21)20(10-15(17,18)19)7-11-5-6-23-9-11/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMTURLZKUJUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CC2=CSC=C2)CC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2430059.png)
![3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)



![3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2430067.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one](/img/structure/B2430068.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2430069.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2430071.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B2430072.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2430074.png)
